

Application Note: Quantification of Angustine using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Angustine	
Cat. No.:	B1213357	Get Quote

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of **Angustine**, a beta-carboline alkaloid, in various sample matrices using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Introduction

Angustine is a naturally occurring alkaloid found in several plant species, including those of the Strychnos and Cephalanthus genera.[1] As a member of the beta-carboline family of compounds, **Angustine** is of interest to researchers for its potential pharmacological activities. Accurate and precise quantification of this analyte is crucial for phytochemical analysis, quality control of botanical extracts, and pharmacokinetic studies. This application note describes a robust and validated RP-HPLC method for the determination of **Angustine**.

ExperimentalInstrumentation and Reagents

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler,
 column oven, and a photodiode array (PDA) or variable wavelength UV detector is suitable.



- Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is recommended for optimal separation.
- Solvents: HPLC grade acetonitrile and water are required. Formic acid or ammonium acetate
 may be used as mobile phase modifiers.
- Standards: A certified reference standard of **Angustine** is necessary for calibration.

Chromatographic Conditions

A summary of the recommended HPLC conditions is presented in Table 1. These parameters should serve as a starting point and may require optimization depending on the specific HPLC system and sample matrix.

Table 1: HPLC System and Chromatographic Conditions

Parameter	Recommended Setting	
Column	C18, 250 mm x 4.6 mm, 5 µm	
Mobile Phase	A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile	
Gradient	0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B	
Flow Rate	1.0 mL/min	
Column Temperature	30 °C	
Detection Wavelength	254 nm (or optimal wavelength determined by UV scan)	
Injection Volume	10 μL	

Protocols

Standard Solution Preparation

• Primary Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **Angustine** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.



 Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 μg/mL to 100 μg/mL.

Sample Preparation (from Plant Material)

- Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.
- Filtration: Filter the extract through a 0.45 μm syringe filter to remove particulate matter.
- Dilution: Dilute the filtered extract with the mobile phase to bring the expected Angustine concentration within the calibration range.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

Acceptance Criteria	Typical Result
≥ 0.995	0.999
1 - 100 μg/mL	1 - 100 μg/mL
Intra-day: ≤ 2%Inter-day: ≤ 2%	< 1.5%
98 - 102%	99.5%
Signal-to-Noise Ratio of 3:1	0.1 μg/mL
Signal-to-Noise Ratio of 10:1	0.5 μg/mL
No interfering peaks at the retention time of Angustine	Peak purity > 99%
%RSD ≤ 2% for minor changes in method parameters	< 2%
	≥ 0.995 1 - 100 µg/mL Intra-day: ≤ 2%Inter-day: ≤ 2% 98 - 102% Signal-to-Noise Ratio of 3:1 Signal-to-Noise Ratio of 10:1 No interfering peaks at the retention time of Angustine %RSD ≤ 2% for minor changes

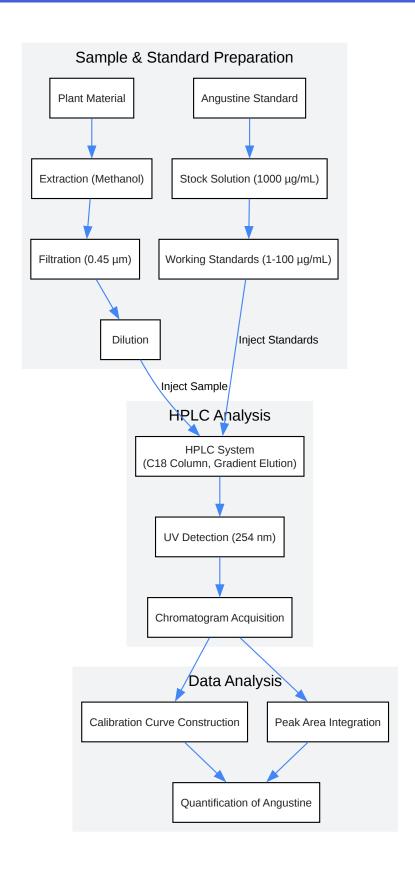




Data Presentation and Visualization Experimental Workflow

The overall workflow for the quantification of **Angustine** is depicted in the following diagram.





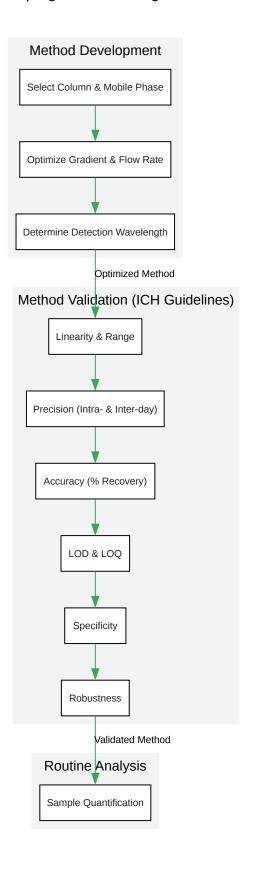
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Caption: Experimental workflow for **Angustine** quantification.



HPLC Method Development and Validation Logic

The logical progression for developing and validating the HPLC method is outlined below.





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References

- 1. Angustine | C20H15N3O | CID 441983 PubChem [pubchem.ncbi.nlm.nih.gov]
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